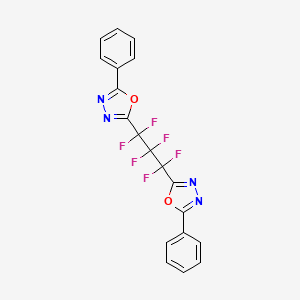
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is a compound that belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is known for its unique structural properties, which include high thermal stability and density.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a diacylhydrazine with a fluorinated carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or nitro groups, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of new pharmaceuticals with improved efficacy and stability.
Industry: Utilized in the development of high-performance materials, such as polymers and coatings, due to its thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique electronic properties allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and energetic materials.
1,2,5-Oxadiazole (Furazan): Utilized in high-energy materials and explosives.
1,3,4-Oxadiazole: Commonly found in pharmaceuticals and agrochemicals
Uniqueness
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane stands out due to its perfluorinated propyl linker, which imparts unique properties such as enhanced thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
5086-79-3 |
|---|---|
Fórmula molecular |
C19H10F6N4O2 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
2-[1,1,2,2,3,3-hexafluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H10F6N4O2/c20-17(21,15-28-26-13(30-15)11-7-3-1-4-8-11)19(24,25)18(22,23)16-29-27-14(31-16)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
MMABQVGOFGJOQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C(C(C(C3=NN=C(O3)C4=CC=CC=C4)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



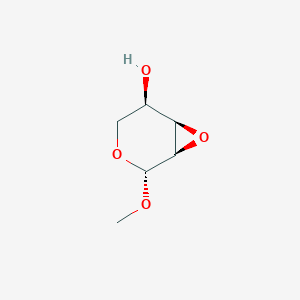
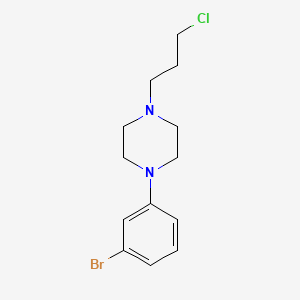
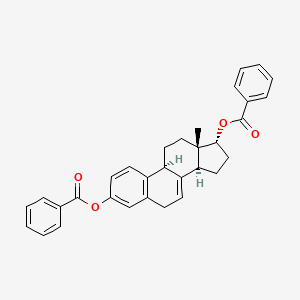
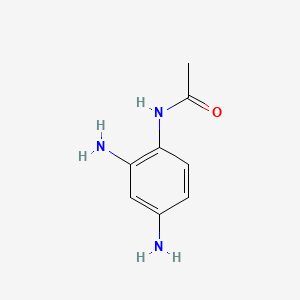
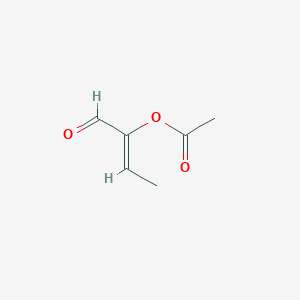
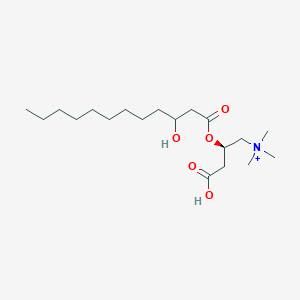
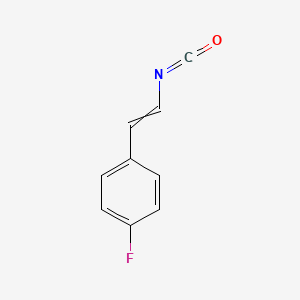



![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)


